molecular formula C10H7BrN2O3 B1613915 1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone CAS No. 1000343-23-6

1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone

Cat. No.: B1613915
CAS No.: 1000343-23-6
M. Wt: 283.08 g/mol
InChI Key: XYPVOCFWGOBPPW-UHFFFAOYSA-N
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Description

1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromo and nitro group on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone typically involves the bromination and nitration of an indole precursor, followed by acetylation. One common method includes:

    Bromination: The indole precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Nitration: The brominated indole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Acetylation: Finally, the nitro-bromo-indole is acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with the bromo group replaced by the nucleophile.

    Reduction: 1-(7-Amino-5-nitro-1H-indol-1-yl)ethanone.

    Oxidation: Various oxidized indole derivatives.

Scientific Research Applications

1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and bromo groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1H-indole
  • 5-Nitro-1H-indole
  • 1-(5-Nitro-1H-indol-1-yl)ethanone

Uniqueness

1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone is unique due to the presence of both bromo and nitro groups on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-(7-bromo-5-nitroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-6(14)12-3-2-7-4-8(13(15)16)5-9(11)10(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPVOCFWGOBPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=CC(=C21)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646825
Record name 1-(7-Bromo-5-nitro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-23-6
Record name 1-(7-Bromo-5-nitro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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